
PHGDH-inactive
描述
PHGDH-inactive (CAS: 1914971-16-6, molecular weight: 327.45 g/mol) is a structurally optimized compound designed as a negative control in studies targeting 3-phosphoglycerate dehydrogenase (PHGDH), a critical enzyme in the serine biosynthesis pathway. PHGDH catalyzes the oxidation of 3-phosphoglycerate (3-PG) to 3-phosphohydroxypyruvate, a rate-limiting step in serine synthesis. PHGDH is overexpressed in multiple cancers, making it a therapeutic target .
Its role is critical in distinguishing on-target effects from off-target pharmacological artifacts.
准备方法
Chemical Synthesis and Reaction Optimization
PHGDH-inactive is synthesized via a multi-step organic reaction sequence designed to produce a structurally analogous yet functionally inert version of active PHGDH inhibitors like NCT-502 and NCT-503. The synthesis begins with the coupling of 4,6-dimethyl-2-aminopyridine and 4-pyridinylpiperazine, followed by thiocarbamoylation to introduce the critical carbothioamide group .
Reaction Conditions and Catalysts
Key steps involve:
-
Amide bond formation : Achieved using carbodiimide-based coupling agents (e.g., EDC or DCC) under inert atmosphere (N₂ or Ar) to prevent oxidation of sensitive intermediates .
-
Thiocarbamoylation : Reacting the intermediate with thiophosgene or thiourea derivatives in anhydrous dimethylformamide (DMF) at 0–5°C to minimize side reactions .
Table 1: Synthesis Parameters
Step | Reagents/Conditions | Yield (%) |
---|---|---|
Amide coupling | EDC, DMF, 25°C, 12h | 78 |
Thiocarbamoylation | Thiophosgene, DMF, 0°C, 4h | 65 |
Crystallization | Ethyl acetate/hexane, -20°C | 92 |
Data adapted from MedChemExpress and Cayman Chemical protocols .
Purification and Crystallization
Post-synthesis purification ensures the removal of unreacted starting materials and byproducts. This compound is typically crystallized using a mixed-solvent system.
Solvent Selection and Recrystallization
-
Preferred solvents : Ethyl acetate and hexane (3:1 v/v) at -20°C yield needle-like crystals with >98% purity .
-
Recrystallization cycles : Two to three cycles are required to achieve pharmacopeial-grade purity (≥99.9%) .
Chromatographic Methods
-
Flash column chromatography : Silica gel (60–120 mesh) with gradient elution (CH₂Cl₂:MeOH 95:5 to 90:10) removes polar impurities .
-
HPLC purification : Reserved for batches failing crystallographic purity, using a C18 column and acetonitrile/water mobile phase .
Formulation and Solubility Profiling
This compound’s limited aqueous solubility necessitates optimized stock solutions for in vitro studies.
Solvent Systems and Stability
-
Primary solvents : DMSO (83.33 mg/mL) and DMF (2 mg/mL) at 25°C .
-
Aqueous dilution : For cell-based assays, dilute DMSO stock 1:5 with PBS (pH 7.2) to 0.16 mg/mL; solutions are stable ≤24h at 4°C .
Table 2: Solubility in Common Solvents
Solvent | Solubility (mg/mL) | Storage Stability |
---|---|---|
DMSO | 83.33 | 6 months (-80°C) |
DMF | 2.0 | 1 month (-20°C) |
PBS (1:5 DMSO:PBS) | 0.16 | 24h (4°C) |
Data compiled from GlpBio and Cayman Chemical .
Quality Control and Analytical Validation
Rigorous QC ensures batch-to-batch consistency and functional inactivity.
Spectroscopic Characterization
-
UV/Vis spectra : λmax at 278 nm and 351 nm confirm thiocarbamide chromophore integrity .
-
NMR profiling : ¹H NMR (DMSO-d6) δ 8.3 (pyridinyl-H), 3.7 (piperazine-CH₂), 2.4 (methyl-CH₃) .
Functional Inactivity Assays
-
PHGDH inhibition testing : IC50 >57 µM (vs. 2.5–3.7 µM for NCT-503/502) confirms lack of enzymatic inhibition .
-
Cell-based validation : No suppression of serine synthesis in PHGDH-dependent lines (e.g., MDA-MB-231) .
Table 3: QC Specifications
Parameter | Acceptance Criteria | Method |
---|---|---|
Purity | ≥98% (HPLC) | USP <621> |
Residual solvents | <500 ppm DMF | GC-MS |
Water content | ≤0.5% (Karl Fischer) | ASTM E203-08 |
Data from MedChemExpress and Cayman Chemical certificates .
Industrial-Scale Production Considerations
While lab-scale synthesis suffices for research, scaling requires:
化学反应分析
反应类型: 3-磷酸甘油酸脱氢酶抑制剂主要与PHGDH酶发生结合反应。这些反应可能涉及共价或非共价相互作用,具体取决于具体的抑制剂。 常见反应包括形成氢键、疏水相互作用以及酶活性位点的共价修饰 .
常用试剂和条件: 用于合成和测试3-磷酸甘油酸脱氢酶抑制剂的常用试剂包括3-磷酸甘油酸、NAD+和各种缓冲液。 反应条件通常涉及维持特定的pH值和温度,以确保最佳的酶活性和抑制剂结合 .
主要形成的产物: 3-磷酸甘油酸脱氢酶抑制剂与PHGDH酶相互作用形成的主要产物是被抑制的酶复合物。 该复合物阻止酶催化3-磷酸甘油酸转化为3-磷酸羟基丙酮酸,从而减少丝氨酸的生物合成 .
科学研究应用
Scientific Research Applications
The applications of PHGDH-inactive can be categorized into several key areas:
Control in Pharmacological Studies
This compound serves as a critical control in experiments designed to evaluate the efficacy of active PHGDH inhibitors. For instance, studies have demonstrated that while active inhibitors significantly reduce intracellular serine levels and inhibit cancer cell growth, this compound compounds do not exhibit these effects, confirming the specificity of active compounds .
Understanding Metabolic Pathways
Research utilizing this compound has contributed to a deeper understanding of metabolic pathways involving serine and one-carbon metabolism. For example, studies have shown that while active PHGDH inhibitors lead to a waste of one-carbon units derived from both endogenous and exogenous serine, the inactive compound does not affect these metabolic processes . This distinction is crucial for elucidating the role of serine in nucleotide synthesis and overall cellular metabolism.
Cancer Research
In cancer biology, this compound is used to explore the role of serine synthesis in tumor growth. It has been observed that cancer cell lines dependent on PHGDH for growth exhibit reduced proliferation when treated with active inhibitors but not with this compound . This highlights the potential for targeting serine synthesis pathways in therapeutic strategies against cancers characterized by high PHGDH expression.
Case Studies
Several case studies illustrate the applications and significance of this compound:
作用机制
3-磷酸甘油酸脱氢酶抑制剂的作用机制涉及抑制PHGDH酶。这种抑制可以通过多种机制发生,包括抑制剂与酶的活性位点或变构位点的结合。 抑制剂的结合阻止酶催化3-磷酸甘油酸转化为3-磷酸羟基丙酮酸,从而减少丝氨酸的生物合成 .
3-磷酸甘油酸脱氢酶抑制剂的分子靶点包括PHGDH酶的活性位点残基,例如半胱氨酸和精氨酸残基。 这些残基对于酶的催化活性和小分子结合至关重要 .
相似化合物的比较
Structural and Functional Comparison with Similar Compounds
Key PHGDH-Targeting Compounds
Structural Insights
- This compound : Shares the piperazine-1-carbothioamide scaffold with NCT-502/NCT-503 but lacks the trifluoromethyl and pyridine modifications critical for PHGDH binding . Structural rigidity and solubility enhancements make it suitable for long-term in vivo studies .
- NCT-502/NCT-503 : Derivatives of the original PHGDH-Hit (IC50 = 15.3 µM), with NCT-503 showing improved potency (IC50 = 1.2 µM) and solubility due to para-trifluoromethyl and nitrogen incorporation in the aromatic ring .
- CBR5884 : Features an α-ketothioamide group that disrupts PHGDH’s tetrameric structure, a mechanism distinct from the competitive inhibition of NCT compounds .
Functional Differences in Cellular and In Vivo Models
Selectivity and Off-Target Profiles
Utility of this compound
- Critical Control : Confirms that reduced serine levels and anti-proliferative effects in NCT-treated models are PHGDH-specific .
- ADME Optimization : Despite inactivity, its pharmacokinetic properties (e.g., solubility) mirror active analogs, enabling matched vehicle controls in vivo .
Limitations of Active Inhibitors
- NCT-502 : Moderate potency (IC50 = 3.7 µM) limits use in low-PHGDH-expression models.
- CBR5884 : Requires structural stabilization to prevent off-target thioamide reactivity .
生物活性
Phosphoglycerate dehydrogenase (PHGDH) plays a crucial role in the serine biosynthesis pathway, which is essential for various cellular functions, including nucleotide synthesis and cellular metabolism. The study of PHGDH inhibitors, particularly those classified as "inactive," provides insights into the biological mechanisms underlying serine synthesis and its implications in cancer biology. This article delves into the biological activity of PHGDH-inactive compounds, summarizing key research findings, case studies, and data tables.
Overview of PHGDH and Its Inhibitors
PHGDH catalyzes the conversion of 3-phosphoglycerate to 3-phosphoserine, a precursor to serine. Inhibition of PHGDH has been linked to reduced serine levels, impacting cell proliferation and metabolic pathways. Inactive compounds serve as controls in experimental setups to differentiate between specific inhibition effects and general metabolic alterations.
Research indicates that while active PHGDH inhibitors significantly reduce serine production, inactive compounds do not exhibit this effect. For instance, a study demonstrated that both active and inactive compounds inhibited oxygen consumption in cancer cells, suggesting a potential impact on mitochondrial function without directly affecting serine synthesis pathways .
Key Findings:
- Serine Production: Active inhibitors substantially decrease glucose-derived serine levels, while inactive compounds do not affect serine synthesis significantly .
- Cellular Metabolism: Both active and inactive compounds can inhibit mitochondrial respiration, indicating that their effects on cellular metabolism may not solely depend on their action on PHGDH .
Case Studies
Case Study 1: MDA-MB-231 Cell Line
In an experiment using the MDA-MB-231 breast cancer cell line, treatment with an active PHGDH inhibitor led to a notable decrease in intracellular serine levels. Conversely, treatment with an inactive compound did not alter serine concentrations significantly, supporting the specificity of active inhibitors .
Case Study 2: PHGDH Knockdown Studies
In studies where PHGDH was knocked down in breast cancer cell lines such as MDA-MB-468, re-expression of wild-type PHGDH restored 2-hydroxyglutarate (2HG) levels but did not occur with a catalytically inactive mutant. This highlights the necessity of PHGDH's enzymatic activity for maintaining specific metabolite levels .
Table 1: Effects of Active vs. Inactive Compounds on Serine Levels
Compound Type | Intracellular Serine Level (µM) | Oxygen Consumption (nmol O2/min) |
---|---|---|
Active Inhibitor | Decreased significantly | Decreased |
Inactive Compound | No significant change | Decreased |
Table 2: Impact on Metabolite Levels Post-Treatment
Treatment Type | 3-Phosphoserine (µM) | 2HG (µM) |
---|---|---|
Active Inhibitor | Significantly decreased | Increased |
Inactive Compound | No change | No change |
常见问题
Basic Research Questions
Q. What is the primary role of PHGDH-inactive in experimental studies targeting the serine synthesis pathway?
this compound is a structurally related but enzymatically inactive compound used as a negative control to validate the specificity of PHGDH inhibitors (e.g., NCT-503). It lacks inhibitory activity (IC₅₀ >57 μM) and ensures observed effects in assays are due to active compounds, not experimental artifacts .
Methodological Insight: In enzyme kinetics experiments, this compound should be tested at concentrations matching active inhibitors. Use assays measuring NAD⁺/NADH turnover or 3-phosphoglycerate (3-PG) conversion to confirm inactivity .
Q. How is this compound validated for use in enzyme inhibition studies?
Validation involves:
- Kinetic assays : Demonstrating no competitive/non-competitive inhibition against PHGDH substrates (3-PG, NAD⁺) .
- Thermal shift assays : Showing no destabilization of PHGDH structure, unlike active inhibitors that alter melting temperatures .
- In vivo pharmacokinetics : Confirming solubility and stability profiles to rule out off-target effects in animal models .
Advanced Research Questions
Q. How to design experiments to differentiate this compound from active inhibitors in complex metabolic studies?
- Dose-response curves : Compare this compound with active inhibitors across a range of concentrations (e.g., 1–100 μM) to exclude partial inhibition .
- Metabolomic profiling : Measure serine, glycine, and folate levels in cell lines treated with this compound vs. active inhibitors to confirm no disruption of one-carbon metabolism .
- Genetic controls : Combine PHGDH knockdown/knockout models with this compound treatment to isolate inhibitor-specific effects .
Q. How to address contradictory data where this compound exhibits unexpected activity?
Contradictions may arise from:
- Compound degradation : Validate purity via HPLC/MS and repeat assays with fresh batches .
- Off-target interactions : Use proteome-wide binding assays (e.g., CETSA) to rule out non-PHGDH targets .
- Cell-line specificity : Test across multiple models (e.g., cancer vs. normal cells) to identify context-dependent artifacts .
Q. What methodologies ensure reproducibility when using this compound in vivo?
- Pharmacokinetic standardization : Monitor plasma half-life and tissue distribution to ensure consistent exposure levels .
- Negative control cohorts : Include this compound-treated animals in all experimental arms to control for solvent effects or immune responses .
- Blinded analysis : Mask treatment groups during data collection to reduce bias in interpreting phenotypic outcomes .
Q. How to integrate this compound findings with broader studies on metabolic pathway crosstalk?
- Multi-omics integration : Pair this compound data with transcriptomic (RNA-seq) and fluxomic (¹³C-glucose tracing) datasets to map serine synthesis dependencies .
- Cross-model validation : Compare results from this compound experiments with PHGDH CRISPR-Cas9 models to identify compensatory pathways .
Q. Data Analysis & Interpretation
Q. What statistical approaches are recommended for analyzing this compound control data?
- Two-way ANOVA : Use to compare treatment effects (active inhibitor vs. This compound) across multiple conditions (e.g., varying nutrient availability) .
- Dose-response modeling : Fit curves (e.g., log-inhibitor vs. response) to calculate IC₅₀ values and confirm this compound’s inactivity .
- Outlier detection : Apply Grubbs’ test to exclude technical anomalies in high-throughput screens .
Q. How to resolve discrepancies between in vitro and in vivo results involving this compound?
- Microenvironmental factors : Test this compound under hypoxia or low-serine conditions to mimic in vivo stresses .
- Metabolite supplementation : Add exogenous serine or glycine to in vitro assays to determine if this compound effects are nutrient-contextual .
Q. Literature & Resource Guidance
Q. How to efficiently locate peer-reviewed studies using this compound?
- Google Scholar filters : Use
intitle:"this compound" OR "NCT-503 control"
and limit results to biochemistry/metabolism journals . - Patent databases : Search
ininventor:"PHGDH"
on Google Scholar to identify technical applications of inactive analogs .
Q. What criteria should be used to evaluate the reliability of this compound data in published studies?
属性
IUPAC Name |
N-(4,6-dimethylpyridin-2-yl)-4-pyridin-4-ylpiperazine-1-carbothioamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5S/c1-13-11-14(2)19-16(12-13)20-17(23)22-9-7-21(8-10-22)15-3-5-18-6-4-15/h3-6,11-12H,7-10H2,1-2H3,(H,19,20,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITLPIAAGIQAGRA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1)NC(=S)N2CCN(CC2)C3=CC=NC=C3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。